REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([C:5]1[S:9][C:8](Br)=[N:7][CH:6]=1)=[O:4].Br[Zn][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][N:14]=1>C1COCC1.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH3:1][O:2][C:3]([C:5]1[S:9][C:8]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][N:14]=2)=[N:7][CH:6]=1)=[O:4] |^1:27,29,48,67|
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Name
|
|
Quantity
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0.5 g
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Type
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reactant
|
Smiles
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COC(=O)C1=CN=C(S1)Br
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Name
|
|
Quantity
|
12.5 mL
|
Type
|
solvent
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Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0.13 g
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
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Name
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bromo-(pyridine-2-yl)-zinc
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Quantity
|
6.75 mL
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Type
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reactant
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Smiles
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Br[Zn]C1=NC=CC=C1
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was irradiated under microwave conditions at 120° C. for 10 min
|
Duration
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10 min
|
Type
|
CUSTOM
|
Details
|
The solvent was removed
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Type
|
CUSTOM
|
Details
|
the product was obtained
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Type
|
CUSTOM
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Details
|
after purification by silica gel chromatography
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Name
|
|
Type
|
|
Smiles
|
COC(=O)C1=CN=C(S1)C1=NC=CC=C1
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |